A Technical Guide to 3-Bromo-4-methyl-1H-pyrazole (CAS: 5932-20-7): A Key Building Block in Modern Chemistry
A Technical Guide to 3-Bromo-4-methyl-1H-pyrazole (CAS: 5932-20-7): A Key Building Block in Modern Chemistry
Abstract: This technical guide provides an in-depth analysis of 3-Bromo-4-methyl-1H-pyrazole, identified by CAS number 5932-20-7. As a halogenated heterocyclic compound, it serves as a highly versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of the methyl group and the reactive bromine atom on the pyrazole core allows for extensive functionalization, making it a cornerstone intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, outlines key synthetic strategies, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important chemical entity.
Section 1: Introduction to the Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus appearing in a wide array of therapeutic agents. The unique electronic properties and conformational flexibility of the pyrazole core have led to its incorporation into numerous successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors in oncology.
Halogenated pyrazoles, such as 3-Bromo-4-methyl-1H-pyrazole, represent a particularly strategic class of intermediates. The introduction of a halogen atom, especially bromine or chlorine, onto the pyrazole ring serves two primary purposes. First, it can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Second, and more importantly from a synthetic standpoint, the halogen acts as a versatile chemical handle for constructing more complex molecules through reactions like metal-catalyzed cross-coupling, enabling the rapid exploration of a compound's structure-activity relationship (SAR).
Section 2: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective use in research and development.
2.1: Nomenclature and Identifiers
The unambiguous identification of 3-Bromo-4-methyl-1H-pyrazole is ensured by its unique CAS Registry Number and other standardized chemical identifiers.
| Identifier | Value | Source |
| CAS Registry Number | 5932-20-7 | |
| IUPAC Name | 5-bromo-4-methyl-1H-pyrazole | |
| Synonyms | 3(5)-Bromo-4-methylpyrazole, 5-bromo-4-methyl-1H-pyrazole | |
| Molecular Formula | C₄H₅BrN₂ | |
| Molecular Weight | 161.00 g/mol | |
| InChI | InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
| InChIKey | NIKFLRLLYKEJJK-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(NN=C1)Br |
2.2: Physicochemical Properties
The physical properties of the compound are critical for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Appearance | White powder / solid | |
| Purity | ≥95% (typical commercial grade) | |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | |
| Solubility | Soluble in organic solvents | |
| H-Bond Donors | 1 | |
| H-Bond Acceptors | 1 |
Section 3: Synthesis of 3-Bromo-4-methyl-1H-pyrazole
The synthesis of 3-Bromo-4-methyl-1H-pyrazole requires careful control of regioselectivity to ensure the bromine atom is installed at the desired C3 position.
3.1: Retrosynthetic Analysis & Strategic Considerations
The primary challenge in synthesizing substituted pyrazoles is controlling the position of substituents on the ring. For 3-bromo-4-methyl-1H-pyrazole, two main retrosynthetic strategies can be envisioned:
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Direct Bromination: Starting from the pre-formed 4-methyl-1H-pyrazole and introducing the bromine atom. This approach is atom-economical but requires conditions that favor bromination at C3 over C5 or C4 (if the position were unsubstituted).
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Ring Formation: Constructing the pyrazole ring from an acyclic precursor that already contains the necessary carbon-bromine bond. This often provides excellent regiocontrol but may involve more steps.
3.2: Detailed Experimental Protocol (Example: Direct Bromination)
This protocol is adapted from general methods for the bromination of pyrazoles and serves as a representative example. The choice of N-Bromosuccinimide (NBS) as the brominating agent is often preferred over elemental bromine for its milder nature and easier handling, which can improve regioselectivity and reduce the formation of poly-brominated byproducts.
Objective: To synthesize 3-Bromo-4-methyl-1H-pyrazole from 4-methyl-1H-pyrazole.
Materials:
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4-methyl-1H-pyrazole (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware
Procedure:
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Reaction Setup: To a solution of 4-methyl-1H-pyrazole (1.0 eq) in acetonitrile (dissolved at a concentration of ~0.2 M) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C (ice bath).
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up:
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Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining active bromine species.
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Remove the organic solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
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Purification:
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 3-Bromo-4-methyl-1H-pyrazole.
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Section 4: Chemical Reactivity and Applications in Synthesis
The synthetic utility of 3-Bromo-4-methyl-1H-pyrazole lies in its capacity for further elaboration, primarily through reactions involving the carbon-bromine bond.
4.1: Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation. Generally, 3-bromopyrazoles exhibit higher reactivity in these transformations compared to their 4-bromo counterparts.
Suzuki-Miyaura Coupling: This reaction couples the bromopyrazole with an organoboronic acid or ester to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents. This is arguably the most common application for diversifying the pyrazole core.
Other important cross-coupling reactions include:
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Sonogashira Coupling: For introducing alkyne functionalities.
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Buchwald-Hartwig Amination: For forming C-N bonds to introduce amine substituents.
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Heck Coupling: For coupling with alkenes.
These reactions collectively provide a powerful toolkit for medicinal chemists to rapidly generate libraries of novel compounds for biological screening.
Section 5: Safety, Handling, and Storage
Proper handling of halogenated compounds is crucial to ensure laboratory safety and minimize environmental impact.
5.1: Hazard Identification
3-Bromo-4-methyl-1H-pyrazole is classified with several hazards that necessitate careful handling.
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
5.2: Handling and Personal Protective Equipment (PPE)
Given its hazardous properties, the following precautions must be observed:
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Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles and a face shield.
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Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.
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Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
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Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
5.3: Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.
Section 6: Conclusion
3-Bromo-4-methyl-1H-pyrazole (CAS: 5932-20-7) is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined structure, coupled with the strategic reactivity of the bromine atom, provides a reliable and versatile platform for the synthesis of novel molecules with significant potential in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity, combined with a commitment to safe handling practices, allows researchers to fully harness the power of this important heterocyclic building block.
Section 7: References
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available from: [Link]
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3-Bromo-4-methyl-1H-pyrazole. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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G. V. K., & D. S. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1603–1665. Available from: [Link]
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3-Bromo-4-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Isgrò, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1699. Available from: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Kumar, V., & Saini, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18. Available from: [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. Retrieved January 7, 2026, from [Link]
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Safety Data Sheet: Bromine
